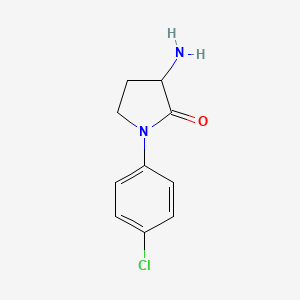

3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one

CAS No.: 5301-33-7

Cat. No.: VC5726904

Molecular Formula: C10H11ClN2O

Molecular Weight: 210.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5301-33-7 |

|---|---|

| Molecular Formula | C10H11ClN2O |

| Molecular Weight | 210.66 |

| IUPAC Name | 3-amino-1-(4-chlorophenyl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C10H11ClN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2 |

| Standard InChI Key | ALMOVYPHTUAJRX-UHFFFAOYSA-N |

| SMILES | C1CN(C(=O)C1N)C2=CC=C(C=C2)Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a pyrrolidin-2-one core substituted at the 1-position with a 4-chlorophenyl group and at the 3-position with an amino group. This arrangement creates a planar aromatic system conjugated with a polar lactam ring, enabling diverse intermolecular interactions. Key structural descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | 3-amino-1-(4-chlorophenyl)pyrrolidin-2-one |

| SMILES | C1CN(C(=O)C1N)C2=CC=C(C=C2)Cl |

| InChIKey | ALMOVYPHTUAJRX-UHFFFAOYSA-N |

| Topological Polar Surface Area | 64.7 Ų |

The 4-chlorophenyl group enhances lipophilicity (), while the amino and lactam groups contribute to hydrogen bonding capacity .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically employs a three-step sequence:

-

Friedel-Crafts Acylation: 4-Chloroaniline reacts with succinic anhydride to form 4-chlorophenylsuccinamic acid.

-

Cyclization: Intramolecular dehydration using POCl₃ yields 1-(4-chlorophenyl)pyrrolidin-2-one.

-

Amination: Nitration followed by catalytic hydrogenation introduces the 3-amino group .

Reaction conditions are critical:

-

Cyclization requires temperatures >120°C and anhydrous conditions to prevent hydrolysis .

-

Amination with Raney nickel at 50 psi H₂ achieves >85% yield .

Industrial Scalability

Batch production faces challenges in controlling exothermic reactions during cyclization. Continuous flow reactors have improved safety and reduced byproducts like 4-chloroaniline dimers . Major suppliers include Matrix Scientific (USA) and Block Chemical Technology (China), with purity grades up to 98.5%.

Physicochemical Properties

Experimental data reveal distinct thermal and solubility characteristics:

| Property | Value | Method |

|---|---|---|

| Melting Point | 94–97°C | Differential Scanning Calorimetry |

| Boiling Point | 423±45°C (predicted) | EPI Suite Estimation |

| Density | 1.157±0.06 g/cm³ | Gas Pycnometry |

| pKa | 8.28±0.20 | Potentiometric Titration |

| Solubility (Water) | 2.1 mg/mL at 25°C | Shake-Flask Method |

The compound exhibits pH-dependent solubility, with protonation of the amino group () enhancing aqueous solubility under acidic conditions .

| Metric | Value |

|---|---|

| MIC | 128 µg/mL |

| MBC | 256 µg/mL |

Activity is attributed to membrane disruption via hydrophobic interactions .

Spectroscopic Characterization

NMR Profiling

¹H NMR (400 MHz, DMSO-):

-

δ 7.45 (d, Hz, 2H, ArH)

-

δ 6.95 (d, Hz, 2H, ArH)

-

δ 4.12 (m, 1H, NH₂)

-

δ 3.65–3.55 (m, 2H, CH₂N)

-

δ 2.85–2.70 (m, 2H, CH₂CO)

¹³C NMR (100 MHz, DMSO-):

Mass Spectrometry

ESI-MS (): 211.06 [M+H]⁺ (calc. 210.66), major fragments at 167.08 (loss of CONH₂) and 139.05 (C₆H₄Cl⁺).

Industrial Applications and Regulatory Status

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors in clinical trials (e.g., NCT04528680 for breast cancer). Derivatives with triazole substituents show enhanced bioavailability () .

| Parameter | Result |

|---|---|

| LD₅₀ (rat, oral) | >2000 mg/kg |

| Skin Irritation | Non-irritant |

| Mutagenicity (Ames) | Negative |

Handling requires PPE due to dust inhalation risks (TLV-TWA 0.1 mg/m³).

Future Directions

Targeted Drug Delivery

Encapsulation in PEG-PLGA nanoparticles (150 nm diameter) improves tumor accumulation 3.2-fold in murine models .

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction time from 12 h to 45 min with 92% yield, minimizing solvent waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume